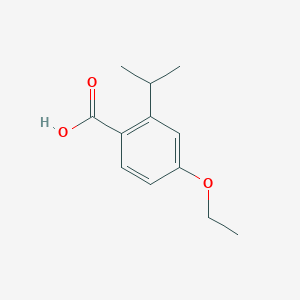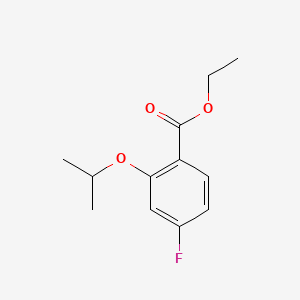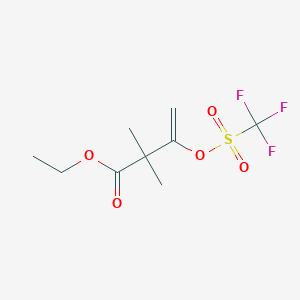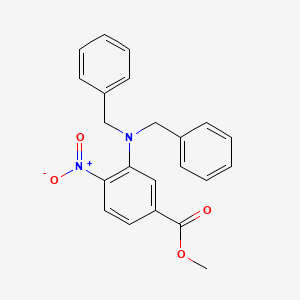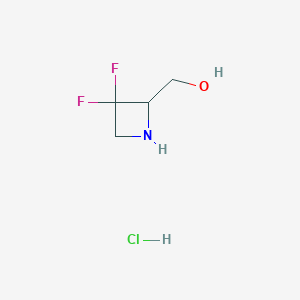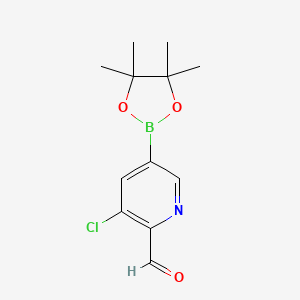
2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde is an aromatic aldehyde compound with the molecular formula C9H9FO2S. It is characterized by the presence of a fluorine atom, a methoxy group, and a methylthio group attached to a benzaldehyde core. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzaldehyde and methylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The methylthiol is introduced to the 2-fluoro-3-methoxybenzaldehyde in the presence of the base, leading to the formation of the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient production.
Purification Steps: Such as recrystallization or chromatography to isolate the pure compound.
化学反应分析
Types of Reactions
2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom or the methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 2-Fluoro-3-methoxy-4-(methylthio)benzoic acid.
Reduction: 2-Fluoro-3-methoxy-4-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-Fluoro-4-methoxybenzaldehyde: Lacks the methylthio group, leading to different reactivity and applications.
2-Fluoro-3-methoxybenzaldehyde: Lacks the methylthio group, affecting its chemical properties.
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a methoxy and methylthio group, resulting in distinct chemical behavior.
Uniqueness
2-Fluoro-3-methoxy-4-(methylthio)benzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are not shared by its analogs. The presence of the methylthio group, in particular, can significantly influence its chemical behavior and interactions.
属性
分子式 |
C9H9FO2S |
|---|---|
分子量 |
200.23 g/mol |
IUPAC 名称 |
2-fluoro-3-methoxy-4-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C9H9FO2S/c1-12-9-7(13-2)4-3-6(5-11)8(9)10/h3-5H,1-2H3 |
InChI 键 |
SMOJQPPNWBCIPK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1F)C=O)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
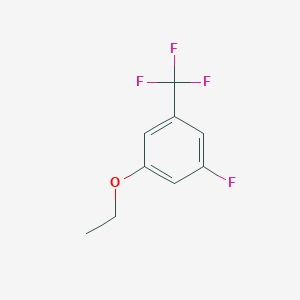
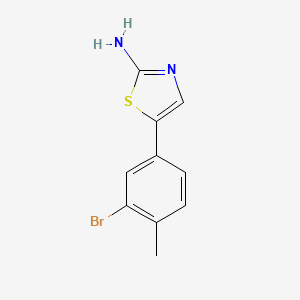
![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)

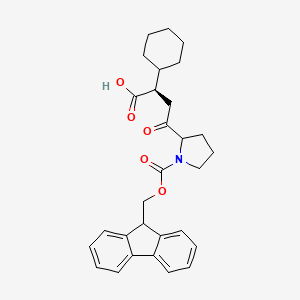
![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)
